molecular formula C18H13ClN2O2 B3846070 N-[(3-chlorophenyl)carbamoyl]naphthalene-1-carboxamide

N-[(3-chlorophenyl)carbamoyl]naphthalene-1-carboxamide

Cat. No.: B3846070
M. Wt: 324.8 g/mol
InChI Key: ZMXBHWYQKWLLDT-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)carbamoyl]naphthalene-1-carboxamide is an organic compound belonging to the class of naphthalene-2-carboxanilides These compounds are characterized by the presence of a naphthalene ring system substituted with a carboxamide group and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)carbamoyl]naphthalene-1-carboxamide typically involves the reaction of 3-chlorophenyl isocyanate with naphthalene-1-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamoyl linkage. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)carbamoyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[(3-chlorophenyl)carbamoyl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)carbamoyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound interferes with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide
  • N-(2-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide

Uniqueness

N-[(3-chlorophenyl)carbamoyl]naphthalene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its reactivity and potential antimicrobial activity compared to other similar compounds .

Properties

IUPAC Name

N-[(3-chlorophenyl)carbamoyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-13-7-4-8-14(11-13)20-18(23)21-17(22)16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXBHWYQKWLLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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